Potassium zirconium carbonate

Description

Properties

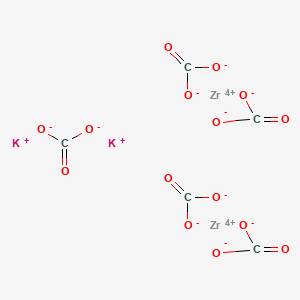

IUPAC Name |

dipotassium;zirconium(4+);pentacarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CH2O3.2K.2Zr/c5*2-1(3)4;;;;/h5*(H2,2,3,4);;;;/q;;;;;2*+1;2*+4/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFZBNKJVDQAMA-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[K+].[K+].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5K2O15Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946356 | |

| Record name | Potassium zirconium(4+) carbonate (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbonic acid, potassium zirconium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23570-56-1 | |

| Record name | Carbonic acid, potassium zirconium salt (1:?:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium zirconium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium zirconium(4+) carbonate (2/2/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid potassium zirconium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of potassium zirconium carbonate from zirconium basic carbonate"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium zirconium carbonate from zirconium basic carbonate. The document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthesis workflow and proposed reaction pathway.

Introduction

This compound (KZC) is a versatile inorganic compound with a range of industrial applications, including as a crosslinker in coatings and as a precursor in the synthesis of advanced materials.[1] Its synthesis from zirconium basic carbonate is a common and effective method, typically carried out in an aqueous solution at elevated temperatures to facilitate the reaction and dissolution of the zirconium precursor.[1] This guide focuses on the practical aspects of this synthesis, providing detailed methodologies for researchers and professionals in relevant fields.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis and properties of this compound solutions.

Table 1: Synthesis Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (K₂CO₃ : Zirconium Basic Carbonate) | 0.8 - 1.3 : 1 | [2][3] |

| Reaction Temperature | 55 - 60 °C | [1][2] |

| Reaction Time (Post-addition) | 1 hour | [3] |

Table 2: Physicochemical Properties of this compound Solution

| Property | Value | Reference |

| Appearance | Clear to translucent liquid | [4] |

| ZrO₂ + HfO₂ Content (% w/w) | 20 - 22% | [5] |

| pH | 9.0 - 11.5 | [5][6] |

| Specific Gravity (@ 25°C) | 1.50 - 1.65 g/mL | [6] |

| Viscosity (@ 25°C) | ~5 cps | [6] |

| Ionic Charge | Anionic | [4] |

| Stability @ 70°C | > 24 hours | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound in both aqueous solution and solid form.

Synthesis of Aqueous this compound Solution

This protocol is adapted from established methodologies found in the scientific literature.[1][2]

Materials:

-

Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with an overhead stirrer

-

Heating circulator

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

pH meter

Procedure:

-

Preparation of Potassium Carbonate Solution: In a jacketed glass reactor, dissolve the desired amount of potassium carbonate in deionized water. The concentration should be calculated to achieve a final molar ratio of 0.8 to 1.3 moles of potassium carbonate per mole of zirconium basic carbonate.[2]

-

Heating and Stirring: While stirring continuously, heat the potassium carbonate solution to a temperature of 55-60°C using a heating circulator.[1]

-

Addition of Zirconium Basic Carbonate: Gradually add the zirconium basic carbonate to the heated and stirred potassium carbonate solution. Maintain vigorous stirring to ensure proper mixing and prevent agglomeration. The reaction is exothermic.[2]

-

Reaction Completion: After the complete addition of zirconium basic carbonate, maintain the reaction mixture at 55-60°C with continuous stirring for an additional hour to ensure the reaction goes to completion.[3]

-

Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted solids or impurities.[1]

-

Product: The resulting clear filtrate is an aqueous solution of this compound.

Isolation of Solid this compound

To obtain solid this compound, the water from the aqueous solution must be removed.

Procedure:

-

Drying: The aqueous this compound solution can be dried using methods such as spray drying or drum drying.[1] It is recommended to use the lowest possible temperature to obtain a free-flowing product.

-

Collection: The resulting solid is a fine, white to pale-colored powder.[7]

Characterization of Solid this compound

The solid form of this compound is often amorphous, which can make characterization by X-ray diffraction (XRD) challenging.[1]

3.3.1. X-ray Diffraction (XRD) Analysis

A general protocol for XRD analysis of the solid sample is as follows:

-

Sample Preparation: Finely grind the solid this compound sample to a homogenous powder.

-

Mounting: Mount the powdered sample onto a sample holder, ensuring a flat surface.

-

Data Acquisition: Perform an XRD scan over a suitable 2θ range (e.g., 10-80°) using a Cu Kα radiation source.[1]

-

Analysis: Analyze the resulting diffractogram for the presence of sharp peaks, which would indicate crystalline material. The absence of sharp peaks and the presence of a broad hump are characteristic of an amorphous substance.[8]

3.3.2. Thermogravimetric Analysis (TGA)

TGA can provide information on the thermal stability and decomposition of the compound. A hypothetical TGA of this compound would be expected to show mass loss corresponding to dehydration, followed by the decomposition of carbonate groups at higher temperatures, ultimately forming zirconium oxide.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Proposed Reaction Pathway

The following diagram illustrates the proposed logical relationship in the formation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 4. This compound | Relic Chemicals [relicchemicals.in]

- 5. bhalla-zircon.com [bhalla-zircon.com]

- 6. aquabond.ca [aquabond.ca]

- 7. This compound Manufacturer,Supplier and Exporter from India [zirconiumindia.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Zirconium Carbonate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium zirconium carbonate (KZC) is an inorganic compound of significant industrial interest, primarily utilized as an effective crosslinking agent and adhesion promoter in various formulations, including coatings, inks, and paper manufacturing. While it is most commonly handled and applied as an aqueous solution, a comprehensive understanding of its chemical structure and properties is crucial for optimizing its performance and exploring novel applications. This technical guide provides a detailed overview of the current knowledge regarding the chemical structure, physicochemical properties, and synthesis of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Composition

A definitive, publicly available crystal structure of solid this compound remains elusive in the scientific literature. This is largely attributed to the tendency of the compound to exist in an amorphous or poorly crystalline state. Consequently, several chemical formulas have been proposed, reflecting the complexity and potential variability of its composition.

The most commonly cited chemical formulas for this compound include:

-

K₂[Zr(CO₃)₂(OH)₂]

-

C₅K₂O₁₅Zr₂

These differing formulas suggest that this compound may exist as a complex mixture of polynuclear zirconium species with varying degrees of hydration, hydroxylation, and carbonate ligation.

In aqueous solutions, zirconium(IV) is known to undergo extensive hydrolysis and polymerization. The presence of carbonate ions leads to the formation of various soluble carbonato-hydroxo complexes. Spectroscopic studies on analogous ammonium (B1175870) zirconium carbonate (AZC) solutions have indicated that the zirconium ion is often coordinated by bidentate carbonate ligands. It is highly probable that in aqueous solutions of KZC, the zirconium center is part of an anionic, hydroxyl-bridged polymeric chain. The carbonate ions can act as bidentate ligands, and the potassium ions serve as counter-ions.

Physicochemical Properties

The majority of available quantitative data for this compound pertains to its aqueous solutions, which is the form most frequently used in industrial applications.

Properties of Aqueous this compound Solutions

The properties of aqueous KZC solutions can be tailored by adjusting the molar ratios of the reactants during synthesis. The following table summarizes typical physicochemical properties of commercially available KZC solutions.

| Property | Value |

| Appearance | Clear to translucent, pale liquid |

| ZrO₂ + HfO₂ Content (%) | 12 - 22 |

| pH | >10 |

| Specific Gravity | 1.30 - 1.62 |

| Viscosity @ 25°C (cps) | 5 - 6 |

| Ionic Charge | Anionic |

| Solubility | Soluble in water |

| Stability | Stable at ambient temperatures for at least 6-8 months in a sealed container. Gelation may occur at high temperatures. |

Properties of Solid this compound

While a definitive crystal structure is lacking, the solid form of this compound is generally described as a white to pale-colored, amorphous powder. Its properties are less well-documented than those of its aqueous solutions.

Thermal Stability:

Thermogravimetric analysis (TGA) of analogous zirconium carbonate compounds suggests a multi-step thermal decomposition process for solid KZC. A hypothetical decomposition pathway would involve:

-

Dehydration: Loss of water molecules at temperatures typically below 200°C.

-

Decomposition of Carbonate: Loss of carbon dioxide from the carbonate groups, occurring in the range of 200-550°C.

-

Formation of Zirconium Oxide: Final conversion to zirconium oxide (ZrO₂) at higher temperatures.

Spectroscopic Properties:

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for confirming the presence of key functional groups in this compound. The FTIR spectrum is expected to exhibit characteristic absorption bands for:

-

Hydroxyl Groups (O-H stretching): A broad band in the region of 3000-3600 cm⁻¹.

-

Carbonate Groups (C-O stretching): Strong absorption bands in the region of 1300-1700 cm⁻¹. The splitting and position of these bands can provide insights into the coordination mode of the carbonate ligands (e.g., monodentate, bidentate, bridging).

Experimental Protocols

Synthesis of Aqueous this compound Solution

This protocol is based on methodologies described in the patent literature.

Materials:

-

Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

Equipment:

-

Jacketed Glass Reactor with Overhead Stirrer

-

Heating Circulator

-

Filtration Apparatus (e.g., Büchner funnel with vacuum flask)

-

pH Meter

Procedure:

-

Preparation of Potassium Carbonate Solution: In a jacketed glass reactor, dissolve a specific molar equivalent of potassium carbonate in deionized water. The molar ratio of potassium carbonate to zirconium basic carbonate is a critical parameter, typically ranging from 0.8 to 1.3.

-

Heating and Stirring: While stirring continuously, heat the potassium carbonate solution to a temperature of 55-60°C using a heating circulator.

-

Addition of Zirconium Basic Carbonate: Gradually add the desired molar equivalent of zirconium basic carbonate to the heated solution. Maintain vigorous stirring to ensure proper mixing and to prevent clumping. The reaction is exothermic.

-

Reaction: Maintain the reaction mixture at 55-60°C for one hour after the addition of the zirconium basic carbonate is complete to ensure the reaction goes to completion.

-

Filtration: After the reaction is complete, filter the resulting solution while still warm to remove any unreacted solids or impurities. The clear filtrate is the aqueous this compound solution.

Characterization of Solid this compound

Obtaining a Solid Sample: The aqueous solution can be dried, for example, by spray drying, to obtain a solid powder.

-

Sample Preparation: The solid KZC sample should be finely ground to a homogenous powder using a mortar and pestle.

-

Sample Mounting: The powdered sample is then mounted onto a sample holder, ensuring a flat and level surface.

-

Instrument Setup: An XRD instrument with a Cu Kα radiation source is typically used. The scanning range is generally from 10° to 80° (2θ) with a step size of 0.02°.

-

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, which would indicate a crystalline material. The absence of sharp peaks is indicative of an amorphous solid.

-

Sample Preparation: A small, representative sample (typically 5-10 mg) is placed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Test Procedure: The pan is placed in the TGA furnace. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C). The sample weight is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual weight.

-

Sample Preparation: A small amount of the finely ground solid KZC sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed to identify characteristic absorption bands for functional groups such as hydroxyl and carbonate groups.

Visualizations

Caption: A simplified workflow for the synthesis of aqueous this compound.

Technical Guide: Potassium Zirconium Carbonate (CAS 23570-56-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Potassium Zirconium Carbonate (CAS No. 23570-56-1). While primarily utilized in industrial settings as a crosslinking agent, catalyst, and raw material for ceramics, this document also explores the broader context of zirconium compounds in biomedical applications. It is important to note that, despite its availability, this compound is not a widely studied compound within the fields of pharmacology and drug development. This guide aims to present the current state of knowledge, including detailed experimental protocols for its synthesis and established industrial uses, while also highlighting the significant gap in biological and pharmaceutical research.

Chemical and Physical Properties

This compound is an inorganic compound that is typically available as a clear, colorless, and odorless aqueous solution. It is known for its thermal stability and water solubility.[1] The precise molecular structure can vary, though a common representation is K₂[Zr(CO₃)₂(OH)₂].

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 23570-56-1 | |

| IUPAC Name | dipotassium;zirconium(4+);pentacarbonate | [2] |

| Molecular Formula | C₅K₂O₁₅Zr₂ | [3][4] |

| Molecular Weight | 560.69 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 333.6 °C at 760 mmHg | |

| Solubility | Soluble in water | [1] |

| pH | Alkaline (typically 9-11 in solution) | [5] |

Synthesis and Manufacturing

The most common method for synthesizing this compound is through the reaction of zirconium basic carbonate with an aqueous solution of potassium carbonate. This process is typically conducted at an elevated temperature to facilitate the reaction and dissolution of the starting materials.

Experimental Protocol: Aqueous Solution Synthesis

This protocol is adapted from methodologies described in patent literature.[6]

Materials:

-

Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with an overhead stirrer

-

Heating circulator

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

pH meter

Procedure:

-

Preparation of Potassium Carbonate Solution: In the jacketed glass reactor, dissolve potassium carbonate in deionized water. A typical molar ratio is between 0.8 to 1.3 moles of potassium carbonate per mole of zirconium basic carbonate.[4]

-

Heating and Stirring: While stirring continuously, heat the potassium carbonate solution to a temperature of 55-60°C.[6]

-

Addition of Zirconium Basic Carbonate: Gradually add zirconium basic carbonate to the heated and stirred potassium carbonate solution. The reaction is exothermic, and the temperature should be maintained between 55-60°C during the addition.[6]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 55-60°C for approximately one hour to ensure the reaction goes to completion.[4]

-

Filtration: Once the reaction is complete, filter the warm solution to remove any unreacted solids or impurities. The resulting product is a clear aqueous solution of this compound.

References

- 1. China this compound Use in Water-Repellent Manufacturer and Supplier | Fitech [topfitech.com]

- 2. bhalla-zircon.com [bhalla-zircon.com]

- 3. This compound | Relic Chemicals [relicchemicals.in]

- 4. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 5. aquabond.ca [aquabond.ca]

- 6. benchchem.com [benchchem.com]

Alkaline Stability of Potassium Zirconium Carbonate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium zirconium carbonate (KZC) is a versatile inorganic crosslinking agent utilized in a variety of industrial applications, including paper coatings, paints, and adhesives. Its alkaline nature and formaldehyde-free composition make it an attractive alternative to other crosslinking agents. This technical guide provides an in-depth analysis of the alkaline stability of this compound solutions, consolidating available quantitative data, detailing experimental protocols for stability assessment, and presenting visual workflows to elucidate key processes. The stability of KZC solutions is a critical parameter influencing their shelf-life, reactivity, and performance in final formulations. Factors such as pH, temperature, and concentration play significant roles in the decomposition and hydrolysis pathways of the zirconium complex. Understanding these factors is paramount for optimizing formulation and ensuring product efficacy.

Quantitative Data on Alkaline Stability

The stability of this compound solutions is influenced by several key parameters. The following tables summarize the available quantitative data from technical data sheets and patents. It is important to note that comprehensive kinetic data from peer-reviewed literature is limited, and the following information serves as a guide based on current industrial specifications.

Table 1: General Properties and Stability of a Typical this compound Solution

| Parameter | Value | References |

| pH | 9.0 - 11.5 | [1][2] |

| Appearance | Clear, pale liquid | [3] |

| ZrO₂ Content | ~20% | [1][3] |

| Specific Gravity | 1.50 - 1.65 g/mL (at 25°C) | [1] |

| Viscosity | ~5 cps (at 25°C) | [1] |

| Shelf Life (Ambient Temp.) | At least 6-8 months (in a sealed container) | [3] |

| High-Temperature Stability | >24 hours (at 70°C) | [3] |

Table 2: Factors Influencing the Stability of this compound Solutions

| Factor | Observation | Impact on Stability | References |

| Temperature | High temperatures can lead to instability and gelation. | Elevated temperatures accelerate decomposition and hydrolysis, potentially leading to the formation of zirconium hydroxide (B78521) precipitates. | [3] |

| pH | Stable in the alkaline range (typically pH > 9). Should not be subjected to a pH below 7. An optimal pH range for some applications is 8.0 - 9.5. | Lowering the pH can lead to the destabilization of the carbonate complex and precipitation. | [3] |

| Concentration | Higher concentrations are noted to have good storage stability. | Dilution can potentially affect stability, though detailed studies are lacking. | |

| Synthesis Molar Ratio | The molar ratio of potassium carbonate to zirconium basic carbonate during synthesis is critical, typically ranging from 0.8 to 1.3. | An improper molar ratio can lead to increased viscosity and reduced stability of the final solution. | |

| Additives | Addition of tartaric or gluconic acid can improve stability. | These chelating agents can help to prevent gelation, particularly at elevated temperatures. |

Experimental Protocols

A comprehensive assessment of the alkaline stability of this compound solutions requires a combination of analytical techniques to monitor changes in the physical and chemical properties of the solution over time and under various stress conditions.

Protocol for Synthesis of a Stable this compound Solution

This protocol is adapted from methodologies described in the patent literature and provides a basis for preparing a stable KZC solution for further stability studies.

Materials:

-

Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

Equipment:

-

Jacketed Glass Reactor with Overhead Stirrer

-

Heating Circulator

-

Filtration Apparatus (e.g., Büchner funnel with vacuum flask)

-

pH Meter

Procedure:

-

Preparation of Potassium Carbonate Solution: In the jacketed glass reactor, dissolve a calculated amount of potassium carbonate in deionized water to achieve a final molar ratio of 0.8 to 1.3 moles of potassium carbonate per mole of zirconium basic carbonate to be added.

-

Heating and Stirring: While stirring continuously, heat the potassium carbonate solution to a temperature of 55-60°C using the heating circulator.[4]

-

Addition of Zirconium Basic Carbonate: Gradually add the zirconium basic carbonate to the heated and stirred potassium carbonate solution. Maintain vigorous stirring to ensure proper mixing and to prevent clumping.

-

Reaction: Maintain the reaction mixture at 55-60°C with continuous stirring for at least one hour after the addition of zirconium basic carbonate is complete to ensure the reaction goes to completion.[4]

-

Filtration: After the reaction is complete, filter the resulting solution while still warm to remove any unreacted solids or impurities.

-

Characterization: The resulting clear solution of this compound can be characterized for its ZrO₂ content, pH, specific gravity, and viscosity.

Protocol for Accelerated Stability Testing

This protocol outlines a method for assessing the stability of the prepared KZC solution under accelerated conditions to predict its long-term stability.

Equipment:

-

Temperature-controlled ovens or stability chambers

-

pH meter

-

Viscometer

-

UV-Vis Spectrophotometer (optional, for turbidity measurements)

-

Titration apparatus for determining zirconium concentration (e.g., with EDTA)

-

High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) (for analysis of carbonate and potential degradation products)

Procedure:

-

Sample Preparation: Dispense the prepared this compound solution into multiple, tightly sealed, inert containers (e.g., glass or high-density polyethylene).

-

Storage Conditions: Place the samples in stability chambers set at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C). A control set of samples should be stored at ambient temperature (e.g., 25°C).

-

Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks). The frequency of testing should be sufficient to establish the degradation profile.

-

Analytical Testing: At each time point, analyze the samples for the following parameters:

-

Visual Appearance: Observe for any changes in color, clarity, or the formation of precipitate.

-

pH: Measure the pH of the solution. A significant change in pH can indicate decomposition.

-

Viscosity: Measure the viscosity of the solution. An increase in viscosity can be an indicator of polymerization or gelation.

-

Zirconium Concentration: Determine the concentration of soluble zirconium. A decrease in soluble zirconium may indicate precipitation. This can be done via complexometric titration with EDTA or by instrumental methods like ICP-OES.

-

Turbidity: Measure the turbidity of the solution using a nephelometer or spectrophotometer to quantify the formation of insoluble species.

-

-

Data Analysis: Plot the measured parameters as a function of time for each temperature. The rate of change can be used to estimate the shelf life at ambient temperature using the Arrhenius equation.

Protocol for Thermal Decomposition Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition pathway of the solid this compound.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation: A solid sample of this compound is required. This can be obtained by carefully evaporating the water from the solution (e.g., by spray drying or oven drying at a low temperature). The solid sample should be finely ground.

-

TGA Analysis:

-

Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).

-

Record the mass loss as a function of temperature. The resulting thermogram will show the temperatures at which dehydration and decomposition of the carbonate complex occur.

-

-

DSC Analysis:

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

-

Record the heat flow as a function of temperature. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions and decomposition events.

-

Visualizations

Logical Workflow for Alkaline Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the alkaline stability of this compound solutions.

Factors Influencing Alkaline Stability

This diagram illustrates the key factors that influence the stability of this compound solutions.

Decomposition Pathway of Zirconium Carbonate Complex

The decomposition of the zirconium carbonate complex in solution is a critical aspect of its stability. The following diagram illustrates a simplified proposed pathway.

Conclusion

The alkaline stability of this compound solutions is a multifaceted issue governed by a delicate interplay of pH, temperature, and concentration. While commercially available solutions demonstrate good stability under recommended storage conditions, deviations from these conditions can lead to hydrolysis and decomposition, ultimately affecting the performance of the product. The experimental protocols and workflows provided in this guide offer a framework for researchers and professionals to systematically evaluate the stability of this compound solutions and to optimize their use in various formulations. Further research into the precise kinetics of hydrolysis and the characterization of decomposition products would provide a more complete understanding of the stability profile of this important industrial chemical.

References

The Solubility of Potassium Zirconium Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium zirconium carbonate (KZC), a complex inorganic salt, is a versatile compound with significant industrial applications, primarily as a crosslinking agent in aqueous formulations for coatings, inks, and adhesives. Its utility in non-aqueous systems, which is of interest to organic synthesis and drug formulation, is contingent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in organic media. Due to a notable lack of quantitative data in publicly available literature, this document synthesizes information from analogous compounds and presents generalized experimental protocols for determining solubility.

Introduction

This compound, often referred to as potassium zirconyl carbonate, is typically supplied as an alkaline aqueous solution. Its chemical structure in solution is complex, consisting of anionic hydroxylated zirconium polymers. The primary industrial application of KZC lies in its ability to react with and crosslink polymers containing carboxyl and hydroxyl groups, thereby enhancing water resistance and adhesion in various coatings.

While its behavior in water is well-documented, its solubility in organic solvents is not. This information is critical for expanding its application into areas such as catalysis in organic reactions, formation of advanced materials, and potentially in the synthesis of zirconium-based nanomaterials for applications like drug delivery. This guide aims to address this knowledge gap by providing available data, theoretical considerations, and practical methodologies for researchers.

Physicochemical Properties of this compound

This compound is commercially available as a clear to pale-colored liquid solution. The solid form can be obtained by evaporating the water.

| Property | Value | Reference |

| Molecular Formula | C5K2O15Zr2 (representative) | [1] |

| Molecular Weight | ~560.69 g/mol | [1] |

| Appearance | Clear, colorless liquid (as solution) | [1] |

| pH (of solution) | >10 (typically 11.0-11.5) | [2][3] |

| Specific Gravity (of solution) | ~1.50 - 1.65 g/mL | [4] |

| Stability | Aqueous solution is stable at ambient temperatures but may gel at high temperatures. | [3] |

Solubility of this compound

Solubility in Aqueous Systems

This compound is highly soluble in water, which is its primary solvent for commercial applications. It forms a stable, strongly alkaline solution.

Solubility in Organic Solvents: A Qualitative Assessment

Direct quantitative data on the solubility of this compound in common organic solvents is largely unavailable in scientific literature and technical data sheets. However, based on the properties of related inorganic salts such as potassium carbonate and other zirconium compounds, a qualitative assessment can be made.

Inorganic salts, particularly those with a high charge density and ionic character like KZC, tend to have low solubility in non-polar and moderately polar organic solvents. The energy required to overcome the lattice energy of the salt is not sufficiently compensated by the solvation energy provided by these solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents based on general principles and data from analogous compounds. This information should be used as a guideline and must be experimentally verified.

| Solvent | Type | Expected Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Low to Moderate | Potassium carbonate has some solubility in methanol. The high polarity of methanol may facilitate some dissolution. |

| Ethanol | Polar Protic | Very Low to Insoluble | Potassium carbonate is generally considered insoluble in ethanol. |

| Isopropanol | Polar Protic | Very Low to Insoluble | Zirconium dioxide is not soluble in isopropanol, suggesting related compounds will also have low solubility. |

| Acetone | Polar Aprotic | Insoluble | Potassium carbonate is insoluble in acetone. |

| Tetrahydrofuran (THF) | Polar Aprotic | Insoluble | Low polarity compared to water, unlikely to solvate the ions effectively. |

| Dimethylformamide (DMF) | Polar Aprotic | Low to Moderate | Highly polar aprotic solvents like DMF can sometimes dissolve inorganic salts that are insoluble in other organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Similar to DMF, DMSO is a strong solvent that may show some capacity to dissolve KZC. |

| Hexane (B92381) | Non-polar | Insoluble | As a non-polar solvent, hexane is not expected to dissolve ionic compounds. |

| Toluene (B28343) | Non-polar | Insoluble | Similar to hexane, toluene is a non-polar solvent and is not expected to dissolve KZC. |

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, direct experimental measurement is necessary. The following is a generalized protocol for determining the solubility of an inorganic salt like this compound in an organic solvent.

Materials and Equipment

-

This compound (solid form, dried to a constant weight)

-

Organic solvent of interest (anhydrous grade)

-

Analytical balance

-

Temperature-controlled shaker or stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zirconium analysis.

Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or on a stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The required time may vary depending on the solvent and should be determined empirically.

-

Phase Separation: After equilibration, allow the mixture to settle. To separate the saturated solution from the undissolved solid, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to pass the extracted liquid through a syringe filter.

-

Solvent Evaporation and Gravimetric Analysis (for less volatile solvents):

-

Weigh an empty, dry vial.

-

Transfer a known volume of the filtered saturated solution to the vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the salt.

-

Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

Quantitative Analysis (Recommended):

-

Accurately dilute the filtered saturated solution with an appropriate solvent (e.g., acidified deionized water for ICP-OES).

-

Analyze the concentration of zirconium in the diluted solution using ICP-OES or AAS.

-

Back-calculate the concentration of this compound in the original organic solvent.

-

-

Data Reporting: Express the solubility in terms of g/100 mL or mol/L at the specified temperature.

Synthesis of this compound

This compound is typically synthesized in an aqueous solution. The following protocol is adapted from patent literature.

Materials

-

Zirconium basic carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

Equipment

-

Jacketed glass reactor with an overhead stirrer

-

Heating circulator

-

Filtration apparatus

Procedure

-

Preparation of Potassium Carbonate Solution: Dissolve a calculated amount of potassium carbonate in deionized water within the jacketed reactor. The molar ratio of potassium carbonate to zirconium basic carbonate is a critical parameter, typically ranging from 0.8 to 1.3.

-

Heating: While stirring, heat the potassium carbonate solution to 55-60°C.

-

Addition of Zirconium Basic Carbonate: Gradually add the zirconium basic carbonate to the heated and stirred solution. The reaction is exothermic, and the temperature should be maintained between 55-60°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 55-60°C for approximately one hour to ensure the reaction goes to completion.

-

Filtration: Filter the resulting solution while it is still warm to remove any unreacted solids or impurities. The clear filtrate is the this compound solution.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound solution.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining KZC solubility.

Relevance to Drug Development

While this compound is not a typical pharmaceutical ingredient, its relevance to drug development professionals lies in its potential use as a precursor for synthesizing zirconia (zirconium dioxide, ZrO₂) nanoparticles. Zirconia nanoparticles are being investigated for various biomedical applications, including as drug delivery vehicles, due to their biocompatibility and stability.

The synthesis of these nanoparticles can involve the precipitation of a zirconium precursor from a solution, followed by calcination. Understanding the solubility and reactivity of KZC in different solvent systems could, in principle, allow for the development of novel synthesis routes for zirconia nanoparticles with controlled size and morphology.

Conceptual Pathway for Zirconia Nanoparticle Synthesis

Caption: KZC as a precursor for zirconia nanoparticle-based drug delivery systems.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is currently under-documented. While it is expected to be largely insoluble in most common organic solvents based on the properties of analogous compounds, its potential solubility in highly polar aprotic solvents like DMF or DMSO warrants experimental investigation. This guide provides a framework for such investigations by outlining a detailed experimental protocol for solubility determination. Furthermore, the synthesis and potential applications in areas relevant to drug development, such as the creation of nanoparticle drug carriers, highlight the importance of further research into the non-aqueous chemistry of this versatile compound. Researchers are strongly encouraged to perform their own solubility tests to obtain quantitative data for their specific solvent systems and applications.

References

The Formation of Potassium Zirconium Carbonate: A Mechanistic and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium zirconium carbonate (KZC) is a versatile inorganic compound with significant industrial applications, particularly as a crosslinking agent in coatings and surface treatments. Its formation, typically through the reaction of zirconium basic carbonate with potassium carbonate in an aqueous medium, is a complex process governed by the intricate aqueous chemistry of zirconium(IV). This technical guide provides an in-depth exploration of the mechanism of this compound formation, detailing the experimental protocols, key reaction parameters, and the nature of the resulting zirconium species in solution. The guide summarizes quantitative data in structured tables and employs Graphviz diagrams to visualize the reaction pathways and molecular interactions, offering a comprehensive resource for researchers and professionals in chemistry and materials science.

Introduction

This compound is an important industrial chemical, valued for its ability to form durable, water-resistant crosslinked networks with polymers containing carboxyl and hydroxyl groups. While the synthesis of KZC solutions is well-established, a deep understanding of the underlying formation mechanism is crucial for process optimization, quality control, and the development of new applications. This guide elucidates the chemical transformations that occur during the synthesis of KZC, from the dissolution of the zirconium precursor to the formation of stable, polynuclear zirconium-carbonate complexes in solution.

Overall Synthesis Reaction

The most common industrial method for producing an aqueous solution of this compound involves the reaction of zirconium basic carbonate with an aqueous solution of potassium carbonate. The reaction is typically carried out at a moderately elevated temperature to facilitate the dissolution of the zirconium precursor and the formation of the KZC complex.[1][2]

The overall, unbalanced equation for this reaction can be represented as:

Zr(OH)₂CO₃·H₂O(s) + K₂CO₃(aq) → Kₓ[Zrₐ(OH)ᵦ(CO₃)ₙ]ᵐ⁻(aq) + H₂O(l) + CO₂(g)

The exact stoichiometry of the resulting complex in solution is not a simple monomeric species but rather a mixture of anionic, hydroxylated, and often polymeric zirconium species.[3]

Proposed Mechanism of Formation

The formation of this compound is a multi-step process that can be understood by considering the aqueous chemistry of zirconium(IV) in a carbonate-rich, alkaline environment.

Step 1: Dissolution of Zirconium Basic Carbonate

The initial step in the synthesis is the dissolution of the solid zirconium basic carbonate in the heated potassium carbonate solution. Zirconium basic carbonate itself has low solubility in water. The presence of a high concentration of carbonate ions from the potassium carbonate solution is crucial for this step. The carbonate ions act as ligands, complexing with the zirconium(IV) at the solid-liquid interface and facilitating its entry into the solution. The elevated temperature (typically 55-60°C) increases the rate of this dissolution process.[4]

Step 2: Hydrolysis and Formation of Hydroxo Species

In aqueous solution, zirconium(IV) ions are highly prone to hydrolysis, even in alkaline conditions. This leads to the formation of various hydroxo and oxo-bridged zirconium species. The exact nature of these species is complex and depends on the pH and concentration. In the alkaline environment provided by the potassium carbonate solution, the formation of hydroxylated zirconium units is a key feature.[5][6]

Step 3: Carbonate Ligand Coordination

The carbonate ion (CO₃²⁻) acts as a bidentate ligand, coordinating to the zirconium(IV) centers through two of its oxygen atoms.[5] This coordination is a critical step in the formation of the stable zirconium-carbonate complexes. The presence of a sufficient concentration of carbonate ions shifts the equilibrium towards the formation of these complexes. Studies have shown that various carbonato-zirconate complexes can form, with the tetracarbonatozirconate(IV) ion, [Zr(CO₃)₄]⁴⁻, being a particularly stable species in solutions with a high carbonate-to-zirconium ratio.[5]

Step 4: Polymerization and Formation of Polynuclear Complexes

In the reaction conditions used for KZC synthesis, the zirconium species in solution are not simple monomers. Instead, they are predominantly polynuclear, meaning they contain multiple zirconium centers.[5] These zirconium atoms are typically linked together by hydroxo bridges (-OH-). The carbonate ligands coordinate to these polynuclear zirconium-hydroxo backbones. The resulting structures are complex, anionic, and often described as "anionic hydroxylated zirconium polymers."[3] The degree of polymerization is influenced by factors such as the zirconium concentration and the molar ratio of carbonate to zirconium.[5]

A simplified representation of a segment of such a polymeric chain is shown below, illustrating the hydroxo-bridging and bidentate carbonate coordination.

Caption: Polynuclear zirconium complex with hydroxo bridges and bidentate carbonate ligands.

Data Presentation

Typical Reaction Conditions for this compound Synthesis

| Parameter | Value | Reference(s) |

| Zirconium Source | Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O) | [1][2] |

| Potassium Source | Potassium Carbonate (K₂CO₃) | [1][2] |

| Solvent | Deionized Water | [2] |

| Temperature | 55 - 60 °C | [2][4] |

| Molar Ratio (K₂CO₃:Zr) | 0.8 to 1.3 | [4] |

| Reaction Time | 1 hour (after addition of zirconium basic carbonate) | [4] |

Properties of a Typical this compound Solution

| Property | Value | Reference(s) |

| Appearance | Clear, pale liquid | [3] |

| ZrO₂ Content | ~20% w/w | [3] |

| pH | 11.0 - 11.5 | [3] |

| Specific Gravity | 1.60 - 1.62 | [3] |

| Viscosity @ 25°C | ~5-6 cps | [3] |

Experimental Protocols

Synthesis of this compound Solution

This protocol is adapted from established methodologies described in patent literature.[2][4]

Materials:

-

Zirconium Basic Carbonate (assuming ~40-45% ZrO₂ content)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with an overhead stirrer

-

Heating circulator

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

pH meter

Procedure:

-

Preparation of Potassium Carbonate Solution: In the jacketed glass reactor, dissolve the desired amount of potassium carbonate in deionized water. The concentration should be calculated to achieve the target molar ratio of K₂CO₃ to Zr.

-

Heating: While stirring continuously, heat the potassium carbonate solution to a temperature of 55-60°C using the heating circulator.

-

Addition of Zirconium Basic Carbonate: Gradually add the zirconium basic carbonate powder to the heated and stirred potassium carbonate solution. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive foaming.

-

Reaction: After the complete addition of zirconium basic carbonate, maintain the reaction mixture at 55-60°C with continuous stirring for approximately 1 hour to ensure the reaction goes to completion.

-

Filtration: Filter the hot solution to remove any unreacted solids or insoluble impurities.

-

Cooling and Storage: Allow the clear filtrate to cool to room temperature. Store the resulting this compound solution in a sealed container.

Mandatory Visualizations

Experimental Workflow for KZC Synthesis

References

Unraveling the Thermal Degradation of Potassium Zirconium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition pathway of potassium zirconium carbonate (KZC), a versatile inorganic compound with applications ranging from a crosslinker in coatings to a precursor in materials science. Due to the limited availability of specific experimental data in public literature, this guide synthesizes established chemical principles and analogous compound behavior to present a scientifically grounded, albeit partially hypothetical, decomposition pathway. All quantitative data is summarized for clarity, and detailed experimental protocols for key analytical techniques are provided.

The Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound, particularly from its hydrated solid form, is anticipated to proceed through a multi-stage process. This pathway involves initial dehydration, followed by the sequential loss of carbonate groups, ultimately yielding zirconium dioxide and potassium carbonate as the final solid residues. The high thermal stability of potassium carbonate suggests it will remain largely undecomposed at temperatures where zirconium carbonate species fully degrade.

A proposed overall reaction scheme is as follows:

K₂[Zr(CO₃)₂(OH)₂]·nH₂O(s) → K₂CO₃(s) + ZrO₂(s) + CO₂(g) + (n+1)H₂O(g)

The decomposition is expected to occur in distinct stages, as outlined in the table below.

Table 1: Hypothetical Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) | Proposed Reaction/Process | Evolved Gases | Solid Residue |

| 50 - 200 | Variable (depends on 'n') | Dehydration: Loss of adsorbed and coordinated water molecules. | H₂O | Anhydrous this compound |

| 200 - 400 | ~15-25% | Initial decomposition: Loss of one carbonate group as CO₂ and formation of an intermediate oxycarbonate species. | CO₂, H₂O | Potassium Zirconium Oxycarbonate |

| 400 - 600 | ~10-15% | Final decomposition: Decomposition of the oxycarbonate to form zirconium dioxide. | CO₂ | K₂CO₃, ZrO₂ |

| > 800 | Minimal | Stable residue | - | K₂CO₃, ZrO₂ |

Note: The temperature ranges and mass loss percentages are estimates based on general principles of thermal analysis and the behavior of similar compounds. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of this compound can be visualized as a series of sequential steps.

Caption: Proposed Thermal Decomposition Pathway of KZC

Essential Experimental Protocols

To empirically determine the thermal decomposition pathway of this compound, a combination of analytical techniques is essential. The following are detailed protocols for the key recommended experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To quantitatively measure mass changes and identify thermal events (e.g., endothermic/exothermic transitions) as a function of temperature.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

Methodology:

-

Sample Preparation: A small, representative sample of solid this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to approximately 1000°C.

-

A linear heating rate, typically between 10°C/min and 20°C/min, is applied.

-

-

Data Acquisition: The instrument records the sample mass, sample temperature, and the differential thermal signal as a function of the programmed temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step. The DTA curve is analyzed to identify corresponding endothermic or exothermic events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid material at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.

Methodology:

-

Sample Preparation: A finely ground powder of this compound is mounted on the sample holder of the high-temperature stage.

-

Initial Analysis: An XRD pattern is recorded at room temperature to identify the initial phase.

-

In-situ Heating: The sample is heated in stages to temperatures corresponding to the thermal events observed in the TGA/DTA analysis.

-

Data Acquisition at Temperature: At each temperature plateau, an XRD scan is performed to identify the crystalline phases present. A typical scan range would be 10-80° 2θ with a step size of 0.02°.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline intermediates and final products. Given the often amorphous nature of solid this compound, XRD is crucial for identifying any crystalline phases that may form during decomposition.[1]

Fourier-Transform Infrared Spectroscopy (FTIR) with Evolved Gas Analysis (EGA)

Objective: To identify the chemical bonds present in the solid residue and to analyze the gaseous decomposition products.

Instrumentation: An FTIR spectrometer coupled to the gas outlet of the TGA instrument (TGA-FTIR).

Methodology:

-

TGA-FTIR Setup: The gas outlet of the TGA furnace is connected to the gas cell of the FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Data Acquisition: As the TGA experiment is run, FTIR spectra of the evolved gases are continuously recorded.

-

Solid Residue Analysis: The solid residues from separate TGA experiments stopped at different temperatures are collected and analyzed by FTIR using a technique such as Attenuated Total Reflectance (ATR).

-

Data Analysis: The FTIR spectra of the evolved gases are compared with spectral libraries to identify gases such as H₂O and CO₂. The spectra of the solid residues are analyzed to track changes in the chemical bonding, such as the disappearance of carbonate and hydroxyl groups and the formation of metal-oxygen bonds.

Experimental Workflow Visualization

The interplay between these analytical techniques is crucial for a comprehensive understanding of the decomposition process.

Caption: Integrated Experimental Workflow

Concluding Remarks

While specific, detailed TGA/DTA data for this compound remains scarce in publicly accessible literature, the combination of theoretical knowledge and analytical protocols outlined in this guide provides a robust framework for its investigation.[1] The proposed decomposition pathway, involving dehydration and subsequent decarboxylation to yield zirconium dioxide and potassium carbonate, is the most chemically plausible route. The evaporation of water is a critical initial step that destabilizes the complex.[2] Empirical validation through the rigorous application of the described experimental workflows is essential to fully elucidate the quantitative aspects of this process. This understanding is critical for the controlled application of this compound in various industrial and research settings.

References

A Technical Guide to the Hygroscopic Nature of Solid Potassium Zirconium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of solid potassium zirconium carbonate (KZC). Due to the limited availability of direct quantitative data in peer-reviewed literature, this document outlines the expected hygroscopic behavior based on related compounds and details the standard experimental methodologies required for its characterization. This guide is intended to equip researchers with the foundational knowledge and practical protocols to investigate the moisture interactions of this versatile inorganic compound.

Introduction to this compound

This compound is a complex inorganic salt, often utilized in aqueous solutions as an effective crosslinking agent for polymers containing carboxyl and hydroxyl groups, finding applications in coatings, inks, and adhesives.[1][2] The solid form, a stable, white to pale-colored fine powder, can be produced by evaporating the water from its aqueous solution, for instance, through spray or drum drying.[3][4] While its primary industrial use is in liquid form, understanding the properties of the solid state, particularly its interaction with atmospheric moisture, is critical for its storage, handling, and application in solid formulations.

The presence of potassium and carbonate ions suggests that solid KZC is likely to exhibit hygroscopic behavior, a tendency to absorb moisture from the surrounding environment. This guide explores this characteristic, providing the necessary framework to quantify its extent and impact.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference |

| Chemical Name | This compound | [5] |

| CAS Number | 23570-56-1 | [5] |

| Molecular Formula | C5K2O15Zr2 (representative) | [4] |

| Molecular Weight | ~560.69 g/mol (representative) | [4] |

| Physical Appearance | White to pale colored fine powdery solid. | [4] |

| Solubility | Very soluble in water. | [3] |

Hygroscopicity and Moisture Interaction

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For a solid compound like this compound, this interaction can manifest as adsorption (water molecules on the surface) or absorption (water molecules penetrating the bulk structure), potentially leading to hydration, deliquescence, or changes in physical properties.

Table 2: Hypothetical Water Content of Solid KZC at Various Relative Humidity (RH) Levels

| Relative Humidity (% RH) at 25°C | Expected Mass Change (% w/w) | Anticipated Physical State |

| 0 - 20 | Low (< 1%) | Free-flowing powder |

| 20 - 40 | Moderate (1 - 5%) | Free-flowing powder |

| 40 - 60 | Significant (5 - 15%) | Potential for decreased flowability |

| 60 - 80 | High (> 15%) | Clumping, potential formation of hydrates, loss of crystallinity |

| > 80 | Very High (Deliquescence) | Potential to dissolve into a saturated aqueous solution |

Note: The values in Table 2 are illustrative and represent a typical profile for a moderately hygroscopic inorganic salt. Actual values for KZC must be determined experimentally.

Experimental Protocols for Characterization

To rigorously characterize the hygroscopic nature of solid KZC, a suite of analytical techniques should be employed. Detailed methodologies for these key experiments are provided below.

Synthesis of Solid this compound

The solid material must first be obtained from its aqueous solution.

Objective: To prepare a solid, powdered sample of this compound.

Materials:

-

Zirconium Basic Carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with overhead stirrer

-

Heating circulator

-

Filtration apparatus

-

Spray dryer or vacuum oven

Procedure:

-

Preparation of Aqueous Solution:

-

Dissolve potassium carbonate (e.g., 1.38 kg, 10 moles) in deionized water (e.g., 1.40 L) in a jacketed glass reactor.[5]

-

Heat the solution to 55-60°C while stirring continuously.[5]

-

Gradually add zirconium basic carbonate (e.g., 3 kg, ~10 moles) to the heated solution. Maintain vigorous stirring.[5]

-

Allow the reaction to proceed at 55-60°C until the dissolution of the zirconium precursor is complete.[5]

-

-

Drying:

-

The resulting KZC solution can be dried to yield a solid. Spray drying is a common industrial method.[3]

-

Alternatively, for laboratory scale, the solution can be dried in a vacuum oven at an elevated temperature until a constant weight is achieved.

-

-

Sample Preparation:

-

Grind the resulting solid into a fine, homogenous powder using a mortar and pestle.[5]

-

Store the solid powder in a desiccator over a strong desiccant (e.g., P₂O₅) to ensure a dry initial state before hygroscopicity testing.

-

Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the water sorption-desorption isotherm of solid KZC.

Methodology: DVS measures the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.[6]

Equipment:

-

Dynamic Vapor Sorption Analyzer

-

Microbalance (sensitivity ≥ 0.1 µg)

-

Controlled humidity and temperature generator

Procedure:

-

Sample Preparation: Place a precisely weighed amount (typically 5-10 mg) of the dry KZC powder into the DVS sample pan.

-

Drying: Start the experiment by drying the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until the mass equilibrates (e.g., dm/dt < 0.002% per minute). This establishes the initial dry mass.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back down to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass * 100) against the RH to generate the sorption and desorption isotherms. The presence of a hysteresis loop (divergence between sorption and desorption curves) can provide insights into the nature of the water interaction and potential structural changes.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability of KZC and quantify the water content in a hydrated sample.

Methodology: TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] Mass loss events correspond to processes like dehydration or decomposition.

Equipment:

-

Thermogravimetric Analyzer

-

TGA sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the KZC sample (previously equilibrated at a known RH) into a TGA pan.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 800°C) at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen flow at 50 mL/min).

-

Data Analysis: Analyze the resulting TGA thermogram (mass vs. temperature).

-

Mass loss at temperatures below ~150°C typically corresponds to the loss of adsorbed or loosely bound water.

-

Mass loss at higher temperatures would correspond to the decomposition of the carbonate groups.[5]

-

The percentage mass loss in the initial step can be used to quantify the water content of the sample.

-

Karl Fischer Titration

Objective: To provide a precise, quantitative measurement of the total water content in a solid KZC sample.

Methodology: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution.[7] It is highly specific to water.

Equipment:

-

Volumetric or Coulometric Karl Fischer Titrator

-

Anhydrous solvent (e.g., methanol)

-

Karl Fischer reagent

Procedure:

-

Titrator Preparation: Add the appropriate anhydrous solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture.

-

Sample Introduction: Accurately weigh a sample of solid KZC and quickly introduce it into the conditioned titration vessel. Ensure the sample dissolves completely to release all water.

-

Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The instrument's software calculates the water content based on the amount of reagent consumed and the sample mass. This provides a highly accurate measure of the total water (free and bound) in the sample.

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) can illustrate the logical relationships in the synthesis and analysis of this compound.

Synthesis and Drying Workflow

The following diagram outlines the workflow for producing solid KZC from its precursors.

References

- 1. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]

- 2. benchchem.com [benchchem.com]

- 3. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 4. This compound Manufacturer,Supplier and Exporter from India [zirconiumindia.in]

- 5. benchchem.com [benchchem.com]

- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

The Unseen Architect: A Technical Guide to the Role of Carbonate in Potassium Zirconium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium zirconium carbonate (PZC), a versatile inorganic compound, has garnered significant interest across various industrial and scientific fields, primarily for its efficacy as a crosslinking agent in polymer systems. This in-depth technical guide elucidates the critical and multifaceted role of the carbonate ligand in defining the structure, stability, reactivity, and functionality of the this compound complex. Through a comprehensive review of its coordination chemistry, this document explores how the carbonate moiety acts as a stabilizing ligand in aqueous solutions, preventing premature hydrolysis and polymerization of the zirconium center. Furthermore, it details the mechanism by which the carbonate ligand's departure upon drying triggers the crosslinking cascade with organic polymers bearing hydroxyl and carboxyl functionalities. This guide provides a compendium of experimental protocols for the synthesis and characterization of PZC, alongside quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Introduction to this compound (PZC)

This compound is an alkaline, aqueous solution containing anionic hydroxylated zirconium polymers.[1] It is a highly effective ammonia-free crosslinker for various polymers, finding extensive use in paper coatings, paints, and inks.[2][3] The absence of ammonia (B1221849) and formaldehyde (B43269) in its composition makes it a more environmentally friendly and stable alternative to other crosslinking agents like ammonium (B1175870) zirconium carbonate (AZC) and formaldehyde-based resins. PZC's utility extends to catalysis, ceramics production, electronics, and water treatment, where it can act as a flocculant for heavy metal removal.[2]

The core of PZC's functionality lies in the dynamic interplay between the zirconium center and its coordinating ligands, with the carbonate ion playing a pivotal, albeit often overlooked, role. This guide will dissect the fundamental contributions of the carbonate ligand to the overall properties and performance of the PZC complex.

The Pivotal Role of the Carbonate Ligand

The carbonate ion (CO₃²⁻) is not merely a counter-ion in the PZC complex; it is an integral ligand that dictates the coordination geometry, stability, and reactivity of the zirconium species in solution.

Coordination Chemistry: A Stabilizing Embrace

While the precise crystal structure of this compound is not widely available in the public domain, significant insights can be drawn from studies on its close analog, ammonium zirconium carbonate (AZC).[4] Research on AZC solutions has revealed that the zirconium(IV) ion is coordinated by four carbonate ligands, each binding in a bidentate fashion. This results in the formation of a stable, monomeric complex, [Zr(CO₃)₄]⁴⁻.[5][6] This coordination geometry creates a sterically hindered and electronically stabilized environment around the zirconium center.

In aqueous solutions, zirconium(IV) ions have a strong tendency to undergo hydrolysis and polymerization, forming various oligo- and polymeric oxo- and hydroxo-bridged species.[7] The presence of carbonate ions in sufficient concentration effectively prevents this premature polymerization by forming stable, soluble complexes.[5] The carbonate ligand, by occupying the coordination sites of the zirconium ion, acts as a temporary protecting group, maintaining the zirconium in a reactive, yet stable, state. It is believed that in PZC solutions, similar anionic hydroxylated zirconium polymers exist, where carbonate and hydroxide (B78521) ions collectively stabilize the zirconium centers.[8]

Caption: Proposed bidentate coordination of four carbonate ligands to a central zirconium(IV) ion in PZC.

Influence on Stability and Reactivity

The stability of the PZC solution is highly dependent on the molar ratio of carbonate to zirconium.[9] Ratios not exceeding 2.05 are typically employed to ensure the stability of the resulting solution.[9] The carbonate ligands render the overall complex anionic, which contributes to its good compatibility with anionic and non-ionic products in formulations.[2]

The reactivity of PZC as a crosslinker is a direct consequence of the lability of the carbonate ligands. The crosslinking process is initiated by the removal of water from the system, typically during a drying process.[10] This destabilizes the zirconium-carbonate complex, leading to the loss of carbon dioxide and the formation of highly reactive zirconium cations.[1][8] These cations are then free to react with available functional groups, such as carboxyl (-COOH) and hydroxyl (-OH) groups, on polymer chains.[10] This reaction forms irreversible covalent bonds, resulting in a durable, water-resistant crosslinked network.[1][8]

Quantitative Data

While specific quantitative data for solid this compound is limited in publicly accessible literature, typical properties for its aqueous solution have been reported.

Table 1: Typical Physicochemical Properties of Aqueous this compound Solution

| Property | Value | Reference(s) |

| Physical Appearance | Clear to translucent liquid | [2][9] |

| pH | >10 | [2][9] |

| Specific Gravity | 1.30 ± 0.03 | [2][9] |

| ZrO₂ + HfO₂ Content (%) | 12 ± 1 | [2][9] |

| Solid Contents (%) | 33 ± 2 | [2][9] |

| Ionic Charge | Anionic | [2][9] |

Experimental Protocols

Synthesis of this compound Solution

This protocol is adapted from patent literature and describes the preparation of a stable aqueous solution of PZC.[4][9]

Materials:

-

Zirconium basic carbonate (Zr(OH)₂CO₃·H₂O)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

Equipment:

-

Jacketed glass reactor with an overhead stirrer

-

Heating circulator

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

pH meter

Procedure:

-

Preparation of Potassium Carbonate Solution: In the jacketed glass reactor, dissolve potassium carbonate in deionized water to achieve a final molar ratio of 0.8 to 1.3 moles of potassium carbonate per mole of zirconium basic carbonate to be added.[9]

-

Heating and Stirring: While stirring continuously, heat the potassium carbonate solution to a temperature of 55-60°C using the heating circulator.[4][9]

-

Addition of Zirconium Basic Carbonate: Gradually add the zirconium basic carbonate to the heated and stirred potassium carbonate solution. The reaction is exothermic, and the temperature should be maintained between 55-60°C during the addition.[9]

-

Reaction Completion: After the complete addition of zirconium basic carbonate, continue stirring the solution at 55-60°C for an additional hour to ensure the reaction goes to completion.[9]

-

Filtration: Filter the resulting solution while it is still warm to remove any unreacted solids or impurities.[4] The clear filtrate is the this compound solution.

Caption: A simplified workflow for the laboratory synthesis of an aqueous solution of this compound.

Characterization of this compound

Due to the limited availability of crystallographic data for solid PZC, Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial techniques for its characterization.[4]

TGA can provide information on the thermal stability and decomposition pathway of PZC.

Equipment: